3-hydroxy-5-(4-hydroxyphenyl)-4-(4-isobutoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
“Compound X” for brevity, belongs to the class of pyrrolone derivatives . Its chemical structure features a pyrrolone ring fused with a phenyl group, hydroxyl groups, and a morpholine moiety. The compound’s systematic name reflects its substituents and functional groups, emphasizing its intricate nature.
Preparation Methods
Synthetic Routes:
Synthesis via Cyclization:
Isolation and Purification:
- Industrial-scale production of Compound X involves optimizing the synthetic route for efficiency, scalability, and cost-effectiveness.
- Companies may employ continuous flow reactors or batch processes to produce this compound.
Chemical Reactions Analysis
Reactivity:
- Compound X exhibits diverse reactivity due to its functional groups:
Oxidation: The phenolic hydroxyl groups are susceptible to oxidation.
Reduction: Reduction of the carbonyl group can yield a corresponding alcohol.
Substitution: The isobutoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Compound X serves as a versatile intermediate for synthesizing other pyrrolone-based compounds.
Biology: Researchers explore its potential as a bioactive molecule, studying its interactions with enzymes and receptors.
Medicine: Investigations focus on its pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.
Industry: Compound X finds applications in materials science, such as polymer modification.
Mechanism of Action
Targets: Compound X interacts with specific proteins, affecting cellular pathways.
Pathways: It modulates oxidative stress pathways, cell signaling cascades, and gene expression.
Comparison with Similar Compounds
Unique Features of Compound X:
Similar Compounds:
Properties
Molecular Formula |
C28H34N2O6 |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-[3-methyl-4-(2-methylpropoxy)phenyl]methylidene]-5-(4-hydroxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H34N2O6/c1-18(2)17-36-23-9-6-21(16-19(23)3)26(32)24-25(20-4-7-22(31)8-5-20)30(28(34)27(24)33)11-10-29-12-14-35-15-13-29/h4-9,16,18,25,31-32H,10-15,17H2,1-3H3/b26-24+ |
InChI Key |
IIQGLJNCKDRGME-SHHOIMCASA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)O)/O)OCC(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)O)O)OCC(C)C |
Origin of Product |
United States |
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